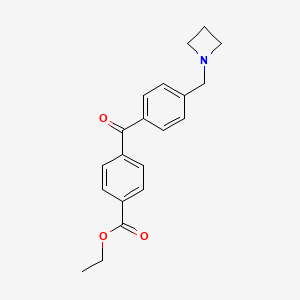

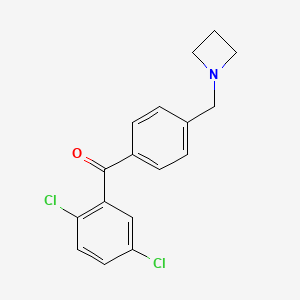

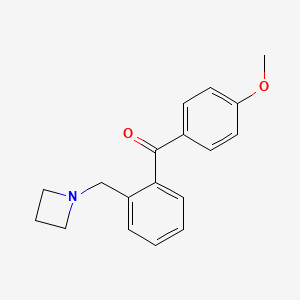

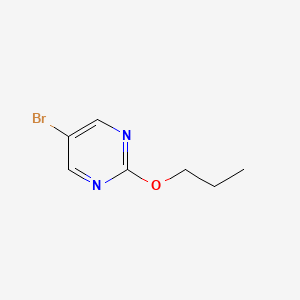

![molecular formula C11H12ClNO3S B1292477 2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid CAS No. 21056-72-4](/img/structure/B1292477.png)

2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and enzyme inhibition. While the exact compound is not directly mentioned in the provided papers, there are related compounds that offer insight into the potential characteristics and applications of this molecule. For instance, compounds with similar structures have been synthesized and evaluated for their biological activities, such as cytotoxic effects against cancer cell lines and as inhibitors of glutathione reductase, an enzyme involved in cellular antioxidant processes .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the use of malononitrile, CS2, and chloroacetone, as well as cyclization reactions to form the desired molecular structures . Another synthesis approach for a related compound includes the one-pot reaction of lithiated propargylamines with isothiocyanates, followed by treatment with alkyl 2-bromoacetates . These methods suggest that the synthesis of "this compound" could potentially involve similar reagents and reaction conditions, tailored to introduce the appropriate functional groups and achieve the desired molecular scaffold.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as FT-IR, NMR, mass spectrometry, and X-ray crystallography . These studies provide detailed information on the geometry and stereochemistry of the molecules. For example, the molecular structure of a thiophene-containing compound was optimized and confirmed by X-ray crystallography, revealing intramolecular interactions that stabilize the molecule's geometry . Such analyses are crucial for understanding the three-dimensional arrangement of atoms within the compound, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For instance, the presence of acetyl and amino groups suggests potential for further chemical modifications and participation in various chemical reactions, such as acylation, amidation, or nucleophilic substitution . Additionally, the presence of a sulfanyl group adjacent to a carboxylic acid could influence the compound's reactivity, possibly through intramolecular interactions or by serving as a site for chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly provided, related compounds have been described in terms of their solubility, stability, and spectroscopic properties . For example, a derivative of danshensu was synthesized to improve its chemical stability and liposolubility . The solubility of a compound in organic and aqueous solutions can be an important factor in its application as a pharmaceutical agent or in chemical reactions . Spectroscopic properties, such as those obtained from FT-IR, NMR, and mass spectrometry, provide valuable information for the identification and characterization of the compound.

Propriétés

IUPAC Name |

2-acetamido-3-(4-chlorophenyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIHHVVSWNGRAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=C(C=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633960 |

Source

|

| Record name | N-Acetyl-S-(4-chlorophenyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21056-72-4 |

Source

|

| Record name | N-Acetyl-S-(4-chlorophenyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

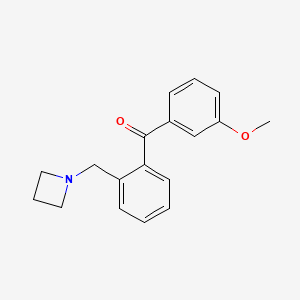

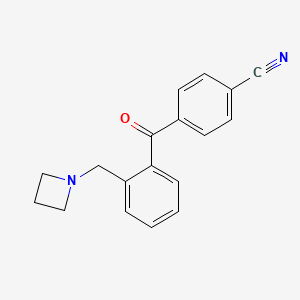

![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)